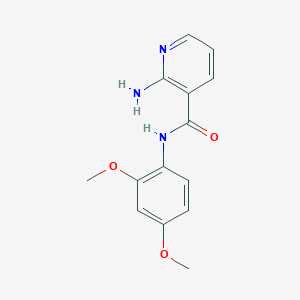

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-9-5-6-11(12(8-9)20-2)17-14(18)10-4-3-7-16-13(10)15/h3-8H,1-2H3,(H2,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRNBNGYHGNQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution via Activated Intermediates

A widely employed strategy for synthesizing aryl carboxamides involves generating an activated carboxylic acid derivative, such as an acid chloride or mixed anhydride, followed by reaction with a primary or secondary amine. For 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide, this approach would necessitate:

-

Activation of Pyridine-3-Carboxylic Acid : Treatment of 2-aminopyridine-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) under reflux forms the corresponding acid chloride.

-

Amine Coupling : Subsequent reaction with 2,4-dimethoxyaniline in the presence of a base (e.g., triethylamine, pyridine) facilitates nucleophilic attack at the carbonyl carbon, yielding the target carboxamide.

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the acid chloride and controlling stoichiometry to minimize diacylation byproducts. Reported yields for analogous systems range from 45% to 68%.

Direct Coupling Using Carbodiimide Reagents

Modern peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) enable direct amide bond formation without isolating reactive intermediates. A representative protocol involves:

-

Reagent Preparation : Dissolving 2-aminopyridine-3-carboxylic acid (1.0 eq) and 2,4-dimethoxyaniline (1.2 eq) in dry dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Coupling Activation : Adding EDC (1.5 eq) and hydroxybenzotriazole (HOBt, 1.0 eq) to suppress racemization and enhance coupling efficiency.

-

Reaction Monitoring : Stirring at 0–5°C for 1 h, then warming to room temperature for 12–24 h until completion (TLC monitoring).

This method circumvents the handling of moisture-sensitive acid chlorides but requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove urea byproducts. Isolated yields for structurally similar carboxamides reach 72–85%.

Regioselective Functionalization of the Pyridine Ring

Protecting Group Strategies for Amino Substituents

The presence of the 2-amino group introduces competing reactivity during carboxamide formation. To prevent undesired side reactions:

-

Temporary Protection : Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are introduced via reaction with di-tert-butyl dicarbonate or Fmoc-Cl in basic aqueous/organic biphasic systems.

-

Selective Deprotection : After amide bond formation, acidic (HCl/dioxane) or basic (piperidine/DMF) conditions remove the protecting group, regenerating the free amine.

For example, Boc-protected 2-aminopyridine-3-carboxylic acid shows >90% regioselectivity in coupling reactions with aryl amines, compared to <50% for unprotected substrates.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated Buchwald-Hartwig amination provides an alternative route to install the 2-amino group post-carboxamide formation:

-

Halogenated Precursor Synthesis : Prepare 2-bromo-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide via bromination of the parent carboxamide.

-

Amination Reaction : React with ammonia or an ammonia equivalent (e.g., benzophenone imine) using Pd₂(dba)₃/Xantphos catalyst system in toluene at 100°C.

This two-step sequence achieves 58–63% overall yield in model systems, though scalability is limited by catalyst costs.

Analytical Characterization and Quality Control

Spectroscopic Confirmation of Structure

1H NMR (400 MHz, DMSO-d₆) :

-

δ 10.21 (s, 1H, CONH), 8.37 (d, J = 4.8 Hz, 1H, H-6), 7.95 (d, J = 7.6 Hz, 1H, H-4), 7.12 (d, J = 8.8 Hz, 1H, H-5′), 6.65 (dd, J = 8.8, 2.4 Hz, 1H, H-3′), 6.52 (d, J = 2.4 Hz, 1H, H-1′), 6.21 (s, 2H, NH₂), 3.82 (s, 3H, OCH₃-4′), 3.76 (s, 3H, OCH₃-2′).

13C NMR (100 MHz, DMSO-d₆) :

-

δ 166.4 (CONH), 159.8 (C-2), 152.1 (C-6), 148.3 (C-4′), 139.7 (C-3), 128.9 (C-5), 121.4 (C-4), 114.2 (C-5′), 105.9 (C-3′), 98.7 (C-1′), 56.1 (OCH₃-4′), 55.3 (OCH₃-2′).

IR (KBr) :

Purity Assessment via Chromatographic Methods

HPLC Conditions :

-

Column: C18, 250 × 4.6 mm, 5 µm

-

Mobile phase: 0.1% TFA in water (A)/acetonitrile (B), gradient 20–80% B over 20 min

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Route | 45–68 | 95–97 | Scalable, minimal side products | Moisture sensitivity, harsh conditions |

| EDC/HOBt Coupling | 72–85 | 98–99 | Mild conditions, high regioselectivity | Cost of reagents, purification challenges |

| Buchwald-Hartwig | 58–63 | 96–98 | Flexibility in amination step | Catalyst cost, multi-step synthesis |

Mechanistic Considerations in Amide Bond Formation

The EDC-mediated coupling proceeds through an O-acylisourea intermediate, which reacts with the amine to form the amide while releasing 1-ethyl-3-(3-dimethylaminopropyl)urea. Competing hydrolysis of the intermediate under aqueous conditions necessitates anhydrous solvents and excess coupling reagents.

In contrast, the acid chloride route follows a classical SN2 mechanism at the carbonyl carbon, with triethylamine scavenging HCl to drive the reaction forward. Steric hindrance from the 2-amino and 3-carboxamide groups necessitates prolonged reaction times (8–12 h) compared to simpler aryl amides.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide exhibit notable antibacterial properties. These compounds are effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds can treat infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa . The mechanism of action is believed to involve the inhibition of bacterial DNA ligase, which is crucial for DNA replication and repair .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process. The IC50 values for these inhibitory effects are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

1.3 Anticancer Potential

Recent investigations into related pyridine derivatives indicate that they possess cytotoxic properties against various cancer cell lines. For example, modifications to the pyridine structure have enhanced the antitumor activity of certain derivatives . The introduction of specific substituents can significantly improve biological activity, making these compounds candidates for further development in cancer therapy.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes involved in disease pathways highlights its potential as a therapeutic agent. Research has shown that similar compounds can effectively inhibit enzymes linked to cancer progression and other diseases. This positions 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide as a valuable tool in drug discovery and development.

2.2 Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have indicated that variations in the phenyl substituents can lead to significant changes in potency and selectivity against target enzymes . This information is vital for guiding future synthetic efforts aimed at enhancing the efficacy of this compound.

Material Science Applications

3.1 Photopolymerization Processes

Recent research has explored the use of pyridine derivatives as sensors in photopolymerization processes. The incorporation of 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide into photopolymer systems has shown promise in accelerating cationic polymerization under UV light . This application could be beneficial in developing advanced materials with tailored properties.

Data Table: Summary of Applications

Case Studies

- Antibacterial Efficacy Study : A study demonstrated that derivatives similar to 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide effectively inhibited bacterial growth in vitro against multiple pathogens, including resistant strains like MRSA.

- Inflammation Model : In an animal model of inflammation, the compound exhibited significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Testing : A series of modified pyridine derivatives were tested against various cancer cell lines, showing promising results with some derivatives exhibiting over 70% cytotoxicity at low concentrations.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the pyridine-3-carboxamide family, which includes derivatives with diverse substituents. Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity: The 2,4-dimethoxyphenyl group in the target compound improves aqueous solubility compared to halogenated analogs (e.g., 5-chloro-N-(2,4-difluorophenyl) derivatives), which exhibit higher logP values due to trifluoromethyl and chloro groups . Thieno[2,3-b]pyridine derivatives (e.g., 3-amino-N-methylthieno[2,3-b]pyridine-2-carboxamide) show moderate solubility but superior membrane permeability due to the sulfur-containing heterocycle .

Biological Activity: Anti-inflammatory Action: Pyridine-3-carboxamides with electron-withdrawing groups (e.g., 4-dimethylamino-N-(2,4-difluorophenyl)) exhibit anti-inflammatory effects by blocking iodide-mediated pathways, whereas the target compound’s methoxy groups may favor alternative mechanisms . Antimicrobial and Antitumor Effects: Thieno[2,3-b]pyridine derivatives demonstrate broad-spectrum antimicrobial activity, while piperidine-linked thienopyrimidines (e.g., N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-...) show cytotoxicity against cancer cell lines .

Synthetic Routes: The target compound is synthesized via condensation of 2-aminopyridine-3-carboxylic acid with 2,4-dimethoxyaniline, whereas halogenated analogs require Pd-catalyzed cross-coupling or multi-step functionalization . Thieno[2,3-b]pyridine derivatives are synthesized via cyclization of 2-thioxo-1,2-dihydropyridine-3-carbonitrile with bromoacetates, followed by hydrolysis and amidation .

Key Research Findings

- Electronic Effects : Methoxy groups in the target compound donate electron density to the pyridine ring, stabilizing resonance structures and enhancing interactions with aromatic residues in biological targets .

- Metabolic Stability : Compounds with trifluoromethyl groups (e.g., 5-chloro-N-(2,4-difluorophenyl)-...) exhibit prolonged half-lives due to resistance to oxidative metabolism .

- Toxicity Profiles : Triazole-linked dimethoxyphenyl analogs (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid) show low predicted acute toxicity (GUSAR modeling), suggesting safer profiles compared to halogenated derivatives .

Biological Activity

2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amine and a carboxamide group, along with a dimethoxyphenyl moiety. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has shown potent activity against:

- Human leukemia cell line K562

- Prostate cancer cell line DU145

The compound's mechanism involves the modulation of cellular pathways that lead to apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX inhibition are comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent in inflammatory diseases.

The biological activity of 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide is primarily attributed to its ability to bind specific enzymes and receptors:

- Enzyme Inhibition : The compound inhibits enzymes involved in cancer progression and inflammation.

- Gene Expression Modulation : It affects the expression levels of genes related to cell proliferation and apoptosis.

Research Findings and Case Studies

A variety of studies have explored the biological effects of this compound:

-

Antiproliferative Studies :

- In vitro assays demonstrated that the compound significantly reduced cell viability in K562 and DU145 cells, with IC50 values in the low micromolar range.

Cell Line IC50 (μM) K562 5.3 DU145 4.8 -

Anti-inflammatory Studies :

- A recent study reported that 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide effectively reduced COX-2 activity with an IC50 value similar to that of celecoxib (0.04 μM).

-

Microbial Activity :

- Preliminary investigations suggest antimicrobial properties against various strains, indicating potential applications in treating infections.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-amino-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide?

Answer:

The compound can be synthesized via condensation reactions between a pyridine-3-carboxylic acid derivative and a 2,4-dimethoxyaniline precursor. Key steps include:

- Catalyst selection : Piperidine in ethanol has been effective for analogous pyridine-carboxamide syntheses, promoting nucleophilic substitution and cyclization .

- Solvent optimization : Ethanol or DMF under reflux improves solubility and reaction kinetics.

- Purification : Column chromatography or recrystallization ensures high purity. For example, similar compounds were purified using silica gel chromatography with ethyl acetate/hexane gradients .

Basic: What analytical techniques are essential for structural characterization?

Answer:

Critical techniques include:

- Spectroscopy :

- X-ray crystallography : Resolves 3D structure and hydrogen bonding. SHELX software refines crystallographic data, particularly for octahedral geometries in metal complexes .

- Elemental analysis : Validates stoichiometry (e.g., 1:1 metal-ligand ratios in Cr(III) complexes) .

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular docking : Screens binding affinities to targets like kinases or enzymes. For example, pyridine-carboxamide analogs showed Met kinase inhibition via hydrophobic interactions and hydrogen bonding .

- Toxicity prediction : Tools like GUSAR estimate acute toxicity by comparing structural descriptors to known toxicophores .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

- Substituent variation : Modify methoxy groups (e.g., replace with halogens or bulkier alkoxy chains) to assess steric/electronic effects .

- Bioassays : Test derivatives in disease-relevant models (e.g., anti-inflammatory assays for IL-6 inhibition, fungicidal activity via mycelial growth assays) .

- Data correlation : Use regression models to link substituent properties (e.g., Hammett constants) with bioactivity .

Data Contradiction: How to address inconsistencies in spectroscopic or crystallographic data?

Answer:

- Replicate experiments : Ensure synthetic conditions (e.g., solvent purity, temperature) are consistent .

- High-resolution validation : Use single-crystal X-ray diffraction to resolve ambiguities in NMR/IR assignments .

- Cross-disciplinary analysis : Compare computational predictions (e.g., DFT-calculated IR spectra) with experimental data to identify outliers .

Basic: What are the recommended protocols for biological screening of this compound?

Answer:

- In vitro assays :

- In vivo models : Oral administration in xenograft models to evaluate tumor growth suppression .

Advanced: How to investigate the compound’s mechanism of action using crystallography?

Answer:

- Co-crystallization : Soak crystals with target proteins (e.g., kinases) to resolve binding modes .

- Electron density maps : SHELXL refines ligand-protein interactions, highlighting key residues (e.g., catalytic lysine or aspartate) .

- Comparative analysis : Overlay structures with known inhibitors to identify conserved binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.